Hydrocinchonine Hydrocinchonine Hydrocinchonine, also known as cinchonifine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. Hydrocinchonine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hydrocinchonine is primarily located in the membrane (predicted from logP). Outside of the human body, hydrocinchonine can be found in fruits. This makes hydrocinchonine a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 485-64-3
VCID: VC20850549
InChI: InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3
SMILES: CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol

Hydrocinchonine

CAS No.: 485-64-3

Cat. No.: VC20850549

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Hydrocinchonine - 485-64-3

Specification

Description Hydrocinchonine, also known as cinchonifine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. Hydrocinchonine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hydrocinchonine is primarily located in the membrane (predicted from logP). Outside of the human body, hydrocinchonine can be found in fruits. This makes hydrocinchonine a potential biomarker for the consumption of this food product.
CAS No. 485-64-3
Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
IUPAC Name (5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Standard InChI InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3
Standard InChI Key WFJNHVWTKZUUTR-UHFFFAOYSA-N
Isomeric SMILES CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
SMILES CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Canonical SMILES CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Melting Point 268 - 269 °C

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